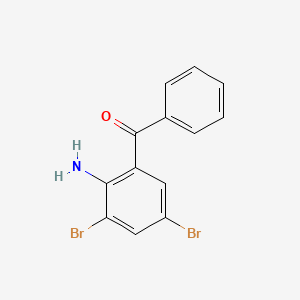

2-Amino-3,5-dibromobenzophenone

描述

Contextualization and Academic Significance of Dibrominated Aminobenzophenone Scaffolds

Dibrominated aminobenzophenone scaffolds are structural motifs of considerable interest in synthetic and medicinal chemistry. The presence of two bromine atoms on the aminobenzophenone core significantly influences the molecule's reactivity and physicochemical properties. These scaffolds serve as crucial starting materials for constructing a variety of heterocyclic compounds and other complex organic structures. The bromine atoms can be readily displaced or involved in cross-coupling reactions, providing a gateway to diverse chemical transformations.

The academic significance of these scaffolds lies in their utility for creating libraries of compounds for biological screening. The aminobenzophenone framework itself is a privileged structure found in numerous biologically active molecules. The addition of bromine atoms enhances the potential for developing derivatives with a wide range of pharmacological activities.

Overview of Principal Research Domains for 2-Amino-3,5-dibromobenzophenone

The primary research application of this compound is as a precursor in the synthesis of various organic compounds. One notable synthesis is its preparation from benzene (B151609) and 2-aminobenzoic acid through O-acylation and subsequent bromination. researchgate.net Research has focused on optimizing the reaction conditions to maximize the yield and purity of the final product. For instance, studies have shown that specific molar ratios of reactants and controlled reaction temperatures and times are crucial for achieving high yields. researchgate.net

Furthermore, this compound is a key intermediate in the synthesis of other valuable chemical entities. For example, it is related to 2-Amino-3,5-dibromobenzaldehyde (B195418), which is an important intermediate in the synthesis of the mucolytic drug ambroxol. guidechem.comgoogle.com The structural similarity highlights the importance of the 2-amino-3,5-dibromo substitution pattern in the synthesis of pharmaceutically relevant molecules.

The compound and its derivatives are also subjects of computational and spectroscopic studies. Research has been conducted on the synthesis and characterization of related compounds like 2-amino-3,5-dibromobenzoic acid using techniques such as single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy. nih.gov These studies provide valuable insights into the molecular geometry, intermolecular interactions, and electronic properties of this class of compounds.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and related compounds.

| Property | This compound | 2-Amino-5-bromobenzophenone | 2-Amino-3,5-dibromobenzaldehyde | 2-Amino-3,5-dibromobenzonitrile |

| CAS Number | 69751-74-2 chemicalbook.com | 39859-36-4 nih.gov | 50910-55-9 nih.gov | 68385-95-5 sigmaaldrich.com |

| Molecular Formula | C13H9Br2NO chemicalbook.com | C13H10BrNO nih.gov | C7H5Br2NO nih.gov | C7H4Br2N2 sigmaaldrich.com |

| Molecular Weight | 355.02 g/mol chemicalbook.com | 276.13 g/mol nih.gov | 278.93 g/mol nih.gov | 275.93 g/mol sigmaaldrich.com |

| Boiling Point | 459.7±45.0 °C (Predicted) chemicalbook.com | Not Available | Not Available | Not Available |

| Melting Point | 97.1-97.8°C researchgate.net | Not Available | 130-135 °C (lit.) sigmaaldrich.com | 152-156 °C (lit.) sigmaaldrich.com |

| Density | 1.755±0.06 g/cm3 (Predicted) chemicalbook.com | Not Available | Not Available | Not Available |

Detailed Research Findings

Recent research has delved into the synthesis of novel compounds derived from 2-Amino-3,5-dibromobenzaldehyde, a closely related structure. For instance, chalcone (B49325) derivatives have been synthesized by condensing 2-amino-3,5-dibromobenzaldehyde with various aromatic acetophenones. amazonaws.com These chalcones have then been used to create quinoline (B57606) derivatives, which are known for their potential biological activities. amazonaws.com The synthesis processes are often carried out in the presence of a base like aqueous sodium hydroxide (B78521) and involve stirring at room temperature or refluxing. amazonaws.com The resulting products are then characterized using various spectral techniques to confirm their structures. amazonaws.com

Structure

3D Structure

属性

IUPAC Name |

(2-amino-3,5-dibromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO/c14-9-6-10(12(16)11(15)7-9)13(17)8-4-2-1-3-5-8/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLLZDZNMSFUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372751 | |

| Record name | 2-AMINO-3,5-DIBROMOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69751-74-2 | |

| Record name | (2-Amino-3,5-dibromophenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69751-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-3,5-DIBROMOBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3,5 Dibromobenzophenone

Established Synthetic Routes and Process Optimizations

O-Acylation and Subsequent Bromination Pathways

A primary method for synthesizing 2-Amino-3,5-dibromobenzophenone involves a two-step process starting with O-acylation followed by bromination. researchgate.net This pathway utilizes benzene (B151609) and 2-aminobenzoic acid as the initial raw materials. researchgate.net The first step, the synthesis of the intermediate 2-aminobenzophenone (B122507), is achieved through a Friedel-Crafts acylation reaction. wum.edu.plresearchgate.net Research has shown that optimizing reaction conditions is crucial for maximizing yield and purity. For the synthesis of 2-aminobenzophenone, optimal conditions include a reaction temperature of 80°C, a reaction time of 9-10 hours, and a molar ratio of benzene to 2-aminobenzoic acid of 8:1. researchgate.net These conditions can produce a yield of up to 63.1% with a purity of 98.9%. researchgate.net

The subsequent bromination of the 2-aminobenzophenone intermediate leads to the final product, this compound. researchgate.net The optimal conditions for this step are a reaction temperature of 38-42°C, a reaction time of 2-2.5 hours, and a molar ratio of the intermediate to the brominating agent of 1:2.5. researchgate.net Following this protocol can result in a yield of up to 86.0% with a purity of 95.5%. researchgate.net

The amino group in the starting material, anthranilic acid, can be protected by forming an amidine adduct with dimethyl formamide, which allows the in situ formation of the acid chloride for the Friedel-Crafts reaction. asianpubs.org Another protection strategy involves using p-toluenesulfonyl chloride. asianpubs.org However, Friedel-Crafts reactions can be complicated by the initial reaction of the aroyl chloride with the amino group, forming an amide that then undergoes the electrophilic substitution. wum.edu.pl

Table 1: Optimized Reaction Conditions for O-Acylation and Bromination

| Step | Reactants | Temperature | Time | Molar Ratio | Yield | Purity |

| O-Acylation | Benzene, 2-Aminobenzoic Acid | 80°C | 9-10 h | 8:1 (Benzene:2-Aminobenzoic Acid) | 63.1% | 98.9% |

| Bromination | 2-Aminobenzophenone, Brominating Agent | 38-42°C | 2-2.5 h | 1:2.5 (Intermediate:Brominating Agent) | 86.0% | 95.5% |

Alternative Synthetic Strategies (e.g., Reduction and Bromination of Analogues)

Another approach focuses on the synthesis of 2-aminobenzophenones from acyl hydrazides. This two-step process involves an aryne-based molecular rearrangement followed by a one-pot addition-elimination procedure. ucl.ac.uk This method is notable for its tolerance of a wide variety of functional groups. ucl.ac.uk

The synthesis of 2-amino-5-bromobenzyl alcohol, a related compound, can be achieved by the reduction of 2-amino-5-bromobenzoic acid using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (B95107) (THF). orgsyn.org The resulting alcohol can then be oxidized to the corresponding aldehyde. orgsyn.org Similarly, 3,5-dibromo-2-aminobenzyl alcohol has been synthesized by the reduction of 3,5-dibromo-2-aminobenzaldehyde with potassium borohydride (B1222165) in absolute ethanol, achieving a yield of 99.5%. chemicalbook.com

Furthermore, chalcone (B49325) derivatives can serve as precursors. For example, (E)-3-(2'-amino-3',5'-Dibromophenyl)-1-(4''-methoxyphenyl) prop-2-ene-1-one can be synthesized by the condensation of 2-amino-3,5-dibromobenzaldehyde (B195418) with 4-methoxy acetophenone (B1666503) in the presence of aqueous sodium hydroxide (B78521). amazonaws.com

Mechanistic Investigations of Synthesis Reactions

The synthesis of 2-aminobenzophenones often involves ionic reaction mechanisms. researchgate.net For instance, the thermal decomposition of diazotized 2-aminobenzophenones proceeds through an SN1 process, involving the loss of diazonium nitrogen. researchgate.net In the Friedel-Crafts acylation, the initial reaction between the aroyl chloride and the amino group leads to an amide intermediate, which then participates in the aromatic electrophilic substitution. wum.edu.pl

Palladium-catalyzed reactions offer an alternative mechanistic pathway. The synthesis of o-aminobenzophenones can be achieved through the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. chemicalbook.comasianpubs.org This reaction is carried out under a nitrogen atmosphere using a palladium diacetate catalyst. chemicalbook.com

The use of tert-butyl nitrite (B80452) (TBN) as a metal-free reagent presents another mechanistic avenue. researchgate.net In the presence of acids like HCl, TBN can form more reactive species, such as nitrosyl chloride (ClNO), which can then react with other starting materials. researchgate.net

Green Chemistry Principles and Sustainable Approaches in Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce pollution and energy consumption. nih.gov While specific green chemistry applications for the direct synthesis of this compound are not extensively detailed in the provided results, general trends in related syntheses point towards more environmentally benign methods.

One key aspect of green chemistry is the use of less hazardous and more efficient reagents. The use of an iron powder/glacial acetic acid system for the reduction of nitro compounds, as seen in the synthesis of 2-amino-3,5-dibromobenzaldehyde, can be considered a step towards greener synthesis by avoiding harsher reducing agents. google.com The simplification of the process by not isolating the intermediate also reduces solvent usage and waste. google.com

The use of microwave-assisted synthesis is another green approach. For example, the conversion of substituted isatoic anhydride (B1165640) to 2-aminobenzophenone using (diacetoxyiodo)benzene (B116549) (DIB) as a catalyst under microwave conditions provides a rapid and efficient one-pot synthesis. jetir.org This method avoids the use of hazardous reagents like aluminum chloride. jetir.org

Furthermore, the development of aqueous-based synthetic routes, as demonstrated in the synthesis of imidazole-based pyrimidine (B1678525) hybrids, highlights a significant move towards sustainability in pharmaceutical chemistry. nih.gov

Comparative Analysis of Synthetic Efficiency and Scalability in Research Contexts

In contrast, newer methods offer improvements. The one-pot synthesis of 2-amino-3,5-dibromobenzaldehyde from o-nitrobenzaldehyde demonstrates high yield (>90%) and purity (>99.0%), along with a simplified process, making it a potentially more scalable and efficient route. google.com

Palladium-catalyzed methods, such as the addition of sodium arylsulfinates to 2-aminobenzonitriles, can provide good yields (up to 90%) under relatively mild conditions. chemicalbook.com However, the cost of the palladium catalyst could be a limiting factor for large-scale industrial applications.

The synthesis of 2-aminobenzophenones from acyl hydrazides via an aryne-based rearrangement has been shown to be applicable to gram-scale synthesis with good yields, indicating its potential for scalability. ucl.ac.uk

A comparative study of the reactivity of 2-aminobenzoic acid and 3-aminobenzoic acid in copolymerization with aniline (B41778) showed that both are less reactive than aniline, which can affect the efficiency of such polymerization reactions. researchgate.net Theoretical studies using Density Functional Theory (DFT) can also provide insights into the reactivity and stability of reactants, aiding in the selection of more efficient synthetic pathways. chemrevlett.com

Chemical Reactivity and Transformation Pathways of 2 Amino 3,5 Dibromobenzophenone

Reactivity Profiles of the Aromatic Amino Moiety

The aromatic amino group in 2-Amino-3,5-dibromobenzophenone is a primary nucleophilic center, readily participating in a variety of classical and modern chemical transformations. Its reactivity is modulated by the presence of the two bromine atoms and the benzoyl group on the same aromatic ring.

Key reactions involving the amino moiety include:

Schiff Base Formation: The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. For instance, the related compound 2-amino-3,5-dibromobenzaldehyde (B195418) readily reacts with amino esters like valine methyl ester hydrochloride or phenylalanine ethyl ester hydrochloride to form the corresponding Schiff bases. jocpr.com These imines are valuable intermediates themselves and can be further reduced to secondary amines using reducing agents like tetrabutylammonium (B224687) borohydride (B1222165). jocpr.com

Acylation and Sulfonylation: The nucleophilic amine can be acylated or sulfonylated by reacting with acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions are fundamental for installing protecting groups or for building more complex molecular architectures.

Diazotization: The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). Diazonium salts are exceptionally versatile intermediates. For example, the thermal decomposition of the related 2-benzoylbenzenediazonium fluoborate leads to cyclization products like fluorenone. researchgate.net This suggests that diazotization of this compound could open pathways to various substituted dibromofluorenones or other derivatives through Sandmeyer-type reactions.

Cyclization Reactions: The amino group, in concert with the adjacent benzoyl group, is a key participant in cyclization reactions to form heterocyclic structures. One of the most prominent examples is the Friedländer annulation, where condensation with a compound containing an activated methylene (B1212753) group (e.g., an α-methylene ketone) leads to the formation of quinolines. The reaction of the analogous 2-amino-3,5-dibromobenzaldehyde with various aromatic acetophenones to form chalcones, followed by intramolecular cyclization, yields 6,8-dibromoquinolines. amazonaws.com

The following table summarizes selected reactions involving the amino moiety of related 2-aminobenzaldehyde (B1207257) derivatives, which are indicative of the potential reactivity of this compound.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Ref |

| 2-amino-3,5-dibromobenzaldehyde | Valine methyl ester HCl | - | Schiff Base | jocpr.com |

| 2-amino-3,5-dibromobenzaldehyde | Phenylalanine ethyl ester HCl | - | Schiff Base | jocpr.com |

| Schiff Base from above | Tetrabutylammonium borohydride | Methanol, 0-5°C | Secondary Amine | jocpr.com |

| 2-amino-3,5-dibromobenzaldehyde | Aromatic acetophenones | 40% aq. NaOH, Methanol, RT | Chalcone (B49325) | amazonaws.com |

Transformations Involving the Carbonyl Group

The benzoyl group's carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. Its reactivity is standard for an aromatic ketone, though potentially influenced by the electronic and steric effects of the ortho-amino and ortho-bromo substituents.

Common transformations of the carbonyl group include:

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, yielding (2-amino-3,5-dibromophenyl)(phenyl)methanol. Standard reducing agents like sodium borohydride or potassium borohydride are effective for this transformation. For example, the analogous 2-amino-3,5-dibromobenzaldehyde is reduced to 2-amino-3,5-dibromobenzyl alcohol in high yield using potassium borohydride in ethanol. chemicalbook.comnih.gov

Reductive Amination: The carbonyl group can react with an amine to form an intermediate imine or enamine, which is then reduced in situ to form a new C-N bond. This pathway provides access to a diverse range of substituted amines.

Condensation Reactions: As mentioned in the Friedländer synthesis of quinolines, the carbonyl group acts as the electrophile in the crucial cyclization step. amazonaws.com It can also participate in other condensation reactions, such as the Knoevenagel or Wittig reactions, to form new carbon-carbon double bonds.

The table below details the reduction of a similar aldehyde, demonstrating a key transformation applicable to the benzophenone's carbonyl group.

| Starting Material | Reagent | Solvent | Product | Yield | Ref |

| 3,5-dibromo-2-aminobenzaldehyde | Potassium borohydride | Ethanol | 3,5-dibromo-2-aminobenzyl alcohol | 99.5% | chemicalbook.com |

Reaction Chemistry of Bromine Substituents (e.g., as precursors for cross-coupling reactions)

The two bromine atoms on the aromatic ring are excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. This functionality is one of the most powerful tools for elaborating the core structure of this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Notable cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is a highly robust method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. nih.gov The reaction of aryl halides with arylboronic acids is a standard procedure for generating C(sp²)-C(sp²) bonds. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a key method for synthesizing complex diarylamines or alkylarylamines. Recent advances have even demonstrated the amination of challenging substrates like nitroarenes, highlighting the power of this methodology.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to produce aryl-substituted alkynes.

Hiyama Coupling: This palladium-catalyzed reaction uses organosilicon compounds as the coupling partners for aryl halides. mdpi.com

The presence of two bromine atoms allows for the possibility of selective mono- or di-substitution by carefully controlling the reaction conditions (e.g., stoichiometry of reagents, catalyst loading, temperature). The differential electronic environment of the C3-Br (ortho to the benzoyl group) and C5-Br (para to the amino group) may also be exploited to achieve regioselective cross-coupling.

| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(0) complex, Base | Boronic acid/ester | C-C |

| Buchwald-Hartwig | Pd(0) complex, Base | Amine | C-N |

| Heck | Pd(0) complex, Base | Alkene | C-C |

| Sonogashira | Pd(0) complex, Cu(I) salt, Base | Terminal Alkyne | C-C |

| Hiyama | Pd complex, Activator (e.g., F⁻) | Organosilane | C-C |

Electrophilic and Nucleophilic Aromatic Substitution Considerations in the Compound's Reactivity

Further substitution on the aromatic ring of this compound is complex due to the competing directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating group and is ortho-, para-directing. The bromine atoms are deactivating but also ortho-, para-directing. The benzoyl group is a strong deactivating group and is meta-directing. The positions available for electrophilic attack are C4 and C6. The strong activating effect of the amino group directs incoming electrophiles to its ortho (C3) and para (C5) positions, which are already occupied. Its influence would most strongly direct an incoming electrophile to position C6 (ortho to the amino group). Conversely, the deactivating benzoyl group directs to its meta positions (C3 and C5), which are also blocked. The net effect is a highly deactivated ring towards further electrophilic substitution, with position C6 being the most likely, albeit challenging, site for a reaction to occur. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Aryl halides can undergo nucleophilic substitution if the ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (the halide). libretexts.orgpressbooks.pub In this compound, the benzoyl group is a strong electron-withdrawing group.

The bromine at the C3 position is ortho to the electron-withdrawing benzoyl group. This arrangement strongly activates the C3 position for SNAr.

The bromine at the C5 position is meta to the benzoyl group, meaning it does not receive resonance stabilization for a Meisenheimer intermediate and is therefore much less likely to undergo SNAr. pressbooks.pub

The electron-donating amino group at C2 deactivates the ring for SNAr. However, the activating effect of the ortho-benzoyl group on the C3-Br is expected to be dominant.

Therefore, selective nucleophilic aromatic substitution of the bromine at C3 by strong nucleophiles (e.g., alkoxides, thiolates, amines) is a highly probable and synthetically useful pathway. nih.govyoutube.com

Exploration of Novel Reaction Pathways and Catalytic Transformations

Research into the reactivity of this compound and its analogues continues to uncover new synthetic applications. The focus is often on developing efficient, one-pot procedures and novel catalytic systems to construct complex molecular frameworks.

Domino and Tandem Reactions: The multiple reactive sites on the molecule make it an ideal substrate for domino reactions. A sequence could be initiated, for example, by a cross-coupling reaction on one of the bromine atoms, followed by an intramolecular cyclization involving the amino or carbonyl group.

Synthesis of Novel Heterocycles: Beyond quinolines, the scaffold can be used to synthesize other heterocyclic systems. The reaction of the related 2-amino-3,5-dibromobenzaldehyde with aliphatic diamines yields tetradentate Schiff base ligands capable of coordinating with metals like nickel and oxovanadium(IV). chemsrc.com This highlights the potential for creating complex organometallic structures.

Catalytic Asymmetric Synthesis: While not yet demonstrated specifically for this compound, the potential exists for catalytic asymmetric transformations. For example, asymmetric reduction of the carbonyl group could yield chiral alcohols, or asymmetric cross-coupling could lead to chiral biaryl compounds. The development of chiral ligands for palladium-catalyzed reactions has enabled the asymmetric C-N cross-coupling on similar dihalogenated systems. nih.gov

The ongoing exploration of catalysts and reaction conditions will undoubtedly expand the synthetic utility of this compound, solidifying its role as a versatile building block in medicinal and materials chemistry.

Derivatization Strategies and Design of Advanced Chemical Entities

Functionalization Approaches via the Amino Group (e.g., Schiff Base Formation)

The primary amino group in 2-Amino-3,5-dibromobenzophenone is a key site for derivatization. One of the most common and effective methods for its functionalization is through the formation of Schiff bases. wikipedia.orgyoutube.com This reaction involves the condensation of the primary amine with an aldehyde or a ketone, resulting in an imine or azomethine linkage. wikipedia.orgyoutube.com

Schiff bases derived from 2-aminobenzophenones are not only synthetically useful intermediates but have also been investigated for a range of biological activities. wikipedia.org The formation of a Schiff base can be achieved by refluxing equimolar amounts of the aminobenzophenone and a selected aldehyde in a suitable solvent like dry ethanol. nih.gov This straightforward reaction allows for the introduction of a wide variety of substituents, depending on the choice of the carbonyl compound.

For instance, the reaction of this compound with various substituted aldehydes would yield a series of Schiff bases with diverse electronic and steric properties. This approach is a cornerstone in the construction of new molecular frameworks.

Halogen-Directed Functionalization and Cross-Coupling Methodologies

The two bromine atoms at positions 3 and 5 of the aniline (B41778) ring are pivotal for introducing further molecular complexity. These halogens serve as handles for a variety of cross-coupling reactions, which are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Methodologies such as the Suzuki, Heck, and Sonogashira couplings can be employed to replace the bromine atoms with a wide range of functional groups. For example, a Suzuki coupling reaction with an arylboronic acid could introduce a new aryl group, leading to the formation of biaryl structures. Similarly, a Heck reaction with an alkene or a Sonogashira coupling with a terminal alkyne would introduce vinyl or alkynyl moieties, respectively.

The differential reactivity of the two bromine atoms could potentially allow for selective functionalization, although this would depend on the specific reaction conditions and the steric and electronic environment of each halogen. This targeted functionalization is a key strategy in the synthesis of complex, polyfunctionalized molecules.

Strategic Modification of the Benzophenone (B1666685) Core and its Influence on Reactivity Patterns

The benzophenone core itself can be strategically modified to influence the reactivity of the entire molecule. The electronic nature of the substituents on the second phenyl ring (the one not bearing the amino and bromo groups) can have a significant impact on the reactivity of the carbonyl group and the amino group.

For example, introducing electron-withdrawing groups on the second phenyl ring would increase the electrophilicity of the carbonyl carbon, potentially affecting its reactivity towards nucleophiles. Conversely, electron-donating groups would have the opposite effect. These modifications can be used to fine-tune the chemical properties of the molecule and its derivatives.

Furthermore, the synthesis of 2-aminobenzophenones can be achieved through various methods, including the Friedel-Crafts acylation of anilines. ucl.ac.uk However, this method can be limited when dealing with electron-poor arenes. ucl.ac.uk Alternative methods, such as those involving the reaction of 2-aminobenzaldehydes with Grignard reagents followed by oxidation, or palladium-catalyzed cross-coupling reactions, provide broader substrate scope. ucl.ac.uk

Synthesis of Polyfunctionalized Derivatives for Chemical Research

The combination of functionalizing the amino group, utilizing the halogen atoms for cross-coupling, and modifying the benzophenone core allows for the synthesis of a vast library of polyfunctionalized derivatives of this compound. These derivatives, possessing multiple reactive sites and functional groups, are invaluable tools for chemical research.

For example, a derivative could be synthesized that contains a Schiff base for potential coordination chemistry, a fluorescent aryl group introduced via a Suzuki coupling, and a modified benzophenone core to tune its photochemical properties. Such molecules could be designed for applications in materials science, sensor technology, or as probes for biological systems.

The synthesis of these complex molecules often requires a multi-step approach, carefully planning the sequence of reactions to ensure compatibility between the various functional groups present in the molecule.

Principles of Rational Design for Derivatives with Tailored Chemical Functionalities

The rational design of derivatives of this compound with specific, tailored chemical functionalities relies on a deep understanding of structure-property relationships. By systematically varying the substituents at the amino group, the halogen positions, and the benzophenone core, chemists can modulate properties such as:

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, affecting its reactivity, redox potential, and spectroscopic properties.

Steric Properties: The size and shape of the introduced substituents can influence the molecule's conformation and its ability to interact with other molecules, which is crucial for applications in catalysis and molecular recognition.

Solubility and Physical Properties: The choice of functional groups can be used to control the solubility of the derivatives in different solvents, as well as their melting points and other physical characteristics.

Photophysical Properties: For applications in photochemistry or as fluorescent probes, the benzophenone core and its substituents can be modified to tune the absorption and emission wavelengths of the molecule.

By applying these principles, researchers can design and synthesize novel derivatives of this compound with precisely controlled chemical functionalities to address specific challenges in various areas of chemistry.

Role As a Chemical Building Block and Precursor in Advanced Synthesis

Applications in the Synthesis of Complex Organic Molecules

2-Amino-3,5-dibromobenzophenone serves as a key precursor in the synthesis of various complex organic molecules. Its reactivity allows for the construction of intricate molecular architectures. For instance, it is a known intermediate in the production of certain pharmaceutical compounds. The synthesis of this compound itself can be achieved through the acylation and bromination of benzene (B151609) and 2-aminobenzoic acid. researchgate.net The process involves optimizing reaction conditions such as temperature and molar ratios to achieve high yields. researchgate.net

The amino group on the benzophenone (B1666685) can be a site for further chemical modifications, enabling the elongation and elaboration of the molecular structure. One notable application is in the synthesis of phenazepam, a benzodiazepine (B76468) drug. nih.govcaymanchem.com Although phenazepam has recognized biological activity, the intermediate 2-amino-5-bromo-2'-chlorobenzophenone (B138813) is categorized as a precursor for research and forensic applications. caymanchem.com

Furthermore, derivatives of 2-aminobenzophenones are crucial starting materials for a wide array of fine chemicals. nih.gov These include compounds with potential antimitotic, antitumor, and antiproliferative activities. nih.gov The synthesis of 2-amino-3,5-dibromochalcone epoxides from 2-amino-3,5-dibromochalcones highlights another pathway to complex structures. mdpi.com These epoxides are valuable synthetic intermediates for creating diverse biologically active molecules. mdpi.com

Scaffold for Heterocyclic Compound Construction

The structure of this compound makes it an excellent scaffold for building various heterocyclic compounds. nih.govwum.edu.pl The presence of the amino group and the carbonyl group in a specific ortho position facilitates cyclization reactions to form rings containing nitrogen and other heteroatoms.

This compound is a precursor for synthesizing a range of heterocyclic systems, including:

Acridones nih.gov

Quinolines nih.gov

Quinazolines nih.gov

Benzodiazepines nih.gov

The synthesis of 1,4-benzodiazepines, a class of psychoactive drugs, often utilizes 2-aminobenzophenones as key precursors. wum.edu.pl The general strategy involves the reaction of the 2-aminobenzophenone (B122507) derivative with an amino acid or its ester, followed by cyclization to form the seven-membered diazepine (B8756704) ring. researchgate.net The specific substituents on the benzophenone ring influence the properties of the final benzodiazepine product.

The versatility of 2-aminobenzophenones extends to the creation of other heterocyclic structures like quinolinones, quinoxalinones, fluorenones, benzisoxazoles, indazoles, indoles, and benzothiophenes. nih.gov The ability to construct such a diverse range of heterocyclic scaffolds underscores the importance of this compound and its analogs in medicinal and organic chemistry.

Intermediate in the Preparation of Specialized Chemical Entities for Research Applications

This compound and its related aldehyde, 2-amino-3,5-dibromobenzaldehyde (B195418), are significant intermediates in the synthesis of specialized chemicals for research, particularly in the pharmaceutical field. google.comgoogle.com These intermediates are often used to create new molecular entities that can be evaluated for potential biological activities, without the intermediates themselves having any therapeutic use.

A prominent example is the use of 2-amino-3,5-dibromobenzaldehyde as a key intermediate in the synthesis of Ambroxol hydrochloride, a widely used expectorant drug. google.compatsnap.com The synthesis involves the condensation of the aldehyde with trans-4-aminocyclohexanol (B47343) to form an imine, which is then reduced and salified. google.com The demand for Ambroxol hydrochloride drives the need for efficient and high-yield synthetic routes to 2-amino-3,5-dibromobenzaldehyde. google.compatsnap.comgoogle.com

Furthermore, 2-amino-3,5-dibromobenzaldehyde is a precursor for synthesizing Schiff bases, which are compounds with a wide range of biological properties, including anticancer, antibacterial, and antifungal activities. google.com The synthesis of bi- and tridentate chiral molecules from 2-amino-3,5-dibromobenzaldehyde and amino acid derivatives has been explored for their potential as HIV-protease inhibitors. jocpr.com These applications highlight the role of this compound in generating novel chemical entities for drug discovery and development research.

Precursor in Materials Science Research

Beyond its applications in life sciences, the benzophenone scaffold is also relevant in materials science, particularly in the development of new materials for electronic applications. While direct research on this compound in this area is not extensively documented, the broader class of benzophenone derivatives is utilized in creating materials for organic light-emitting diodes (OLEDs). nih.gov

Benzophenone-based compounds can serve as host materials for phosphorescent emitters in OLEDs. nih.gov The general approach involves synthesizing derivatives where the benzophenone core is functionalized with other aromatic groups through reactions like the Buchwald–Hartwig amination or Suzuki coupling. nih.gov These modifications aim to create materials with desirable electronic properties, such as high triplet energy and good charge transport characteristics, which are crucial for efficient OLED performance.

The synthesis of 1,3,5-triazine (B166579) derivatives linked to various aromatic arms, some of which could be derived from aminobenzophenones, has been explored for their potential in OLEDs. mdpi.com These compounds exhibit interesting conformational mobility and photophysical properties that are relevant for their application in electronic devices. mdpi.com Although specific examples using this compound were not found, its structure suggests potential as a building block for creating novel electroactive materials and compounds for OLEDs and other organic electronics. researchgate.net

Advanced Methodologies for Mechanistic Elucidation and Characterization in Research

Application of Advanced Spectroscopic Techniques for Reaction Monitoring and Product Analysis

Modern spectroscopic methods provide real-time insights into chemical transformations and detailed information about the structure of resulting products. Techniques like in-situ Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry are pivotal in characterizing reaction pathways involving 2-Amino-3,5-dibromobenzophenone.

In the synthesis of derivatives from 2-amino-3,5-dibromochalcones, which are structurally related to this compound, 1D and 2D-NMR spectroscopy have been employed to analyze the solution-phase structure of the resulting α-epoxyketones. mdpi.com Specifically, ¹H-NMR spectra recorded in different solvents like CDCl₃ and DMSO-d₆ help in understanding solvent effects on the molecular conformation. mdpi.com For instance, an anomalous chemical shift for the α-hydrogen signal in DMSO-d₆ suggests complexation between the solute and solvent molecules. mdpi.com

High-resolution mass spectrometry (HRMS) is crucial for identifying reaction intermediates and confirming the mass of final products with high accuracy. This technique provides exact mass measurements, which aids in determining the elemental composition of molecules. In the study of related α-halo ketones, mass spectrometry has been used to verify the structures of synthesized 1,3,4-thiadiazin-3-ium bromide derivatives, with fragmentation patterns helping to elucidate the molecular structure. nih.gov

A study on the synthesis of this compound itself reported the use of ¹H NMR to characterize the final product. researchgate.net

Table 1: Spectroscopic Data for Characterization

| Technique | Application | Key Findings |

|---|---|---|

| ¹H-NMR | Product Characterization | Confirmed the structure of this compound. researchgate.net |

| 1D & 2D-NMR | Solution-phase structural analysis of derivatives | Determined the trans conformation of 2-aminochalcone epoxides in solution. mdpi.com |

Chromatographic and Advanced Separation Methodologies for Complex Reaction Mixture Analysis

The synthesis of this compound and its subsequent reactions often yield complex mixtures containing starting materials, intermediates, products, and by-products. Chromatographic techniques are essential for the separation and purification of these components.

Various chromatographic methods, including liquid chromatography (LC), gas chromatography (GC), and thin-layer chromatography (TLC), are fundamental in the analysis of amino acid-containing compounds. researchgate.netresearchgate.net For compounds like this compound, which contains an amino group, these techniques can be adapted for effective separation. researchgate.netresearchgate.net Often, derivatization is employed to enhance the volatility or detectability of the analytes for GC or LC analysis. researchgate.net The separation can be achieved either directly, using a chiral stationary phase, or indirectly, by converting enantiomers into diastereomers before separation on an achiral phase. researchgate.net

In a reported synthesis of this compound, the purity of the product was determined to be 95.5%, implying the use of chromatographic or other purification methods to assess this level of purity. researchgate.net High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are modern, powerful techniques that offer high resolution and sensitivity for the analysis of such complex mixtures.

X-ray Crystallography for Structural Confirmation of Synthesized Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique is invaluable for confirming the stereochemistry and conformation of novel derivatives synthesized from this compound.

For example, single-crystal X-ray diffraction was used to establish the solid-state geometry of 2-aminochalcone epoxides, which are derivatives of related starting materials. mdpi.com The analysis of a specific derivative, 2a, revealed that it crystallizes in the monoclinic system with a P2₁/n space group. mdpi.com The crystallographic data not only confirmed the trans stereochemistry of the epoxide but also provided detailed insights into intermolecular interactions, such as C–H···Br, N–H···Br, C−H···O, and C−H···N hydrogen bonds, as well as π···π stacking interactions that stabilize the crystal lattice. mdpi.com

Similarly, the structures of novel 1,3,4-thiadiazin-3-ium bromide derivatives were validated using X-ray crystallography. nih.gov For instance, compound 9a was found to have a monoclinic crystal system with a P2₁/n space group. nih.gov

Table 2: Crystallographic Data for a Derivative of a Related Compound

| Parameter | Value (for compound 2a) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Intermolecular Interactions | C–H···Br, N–H···Br, C−H···O, C−H···N, π···π stacking |

Data from a study on 2-aminochalcone epoxides, structurally related to derivatives of this compound. mdpi.com

Microscopic and Imaging Techniques in Synthesis Research

While less commonly cited in the direct synthesis of small molecules like this compound, microscopic techniques can play a role in characterizing the morphology of crystalline products. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide information about the size, shape, and surface features of the synthesized crystals. This can be particularly relevant when studying polymorphism or the physical properties of the bulk material. Although specific applications of these techniques to this compound were not found in the provided search results, they remain a valuable tool in the broader field of materials characterization in chemical synthesis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-3,5-dibromochalcones |

| α-epoxyketones |

| 1,3,4-thiadiazin-3-ium bromides |

| 2-aminobenzophenone (B122507) |

| 2-aminobenzoic acid |

| Benzene (B151609) |

| 2-Amino-3,5-dibromobenzaldehyde (B195418) |

| Ambroxol |

| Bromhexine |

| 2-amino-3-bromo-5-methylbenzoic acid |

| 2-aminothiazole |

| 3,5-dinitrobenzoic acid |

| 3,5-dinitrosalicylic acid |

| 2-bromo-1-phenylethanone |

| 2-bromo-1-(4-bromophenyl)ethanone |

| 4-substituted thiosemicarbazides |

| 3-arylquinolin-4(1H)-ones |

| 2-benzoylbenzenediazonium fluoborate |

| fluorenone |

| 2-hydroxybenzophenone |

| 2-(4′-methylbenzoyl)-benzene-diazonium fluoborate |

| 2-(3′-nitrobenzoyl)-benzenediazonium fluoborate |

| nitrofluorenones |

| 2-hydroxy-3′-nitrobenzophenone |

| quinolino[2,3-c]cinnoline |

| neocryptolepines |

| 2-methylidenebutanedioyl dichloride |

| itaconic acid |

| phosphorus pentachloride |

| 2-Amino-5-bromobenzophenone |

| 2-Amino-3,5-dibromopyrazine |

Future Research Directions and Emerging Opportunities for 2 Amino 3,5 Dibromobenzophenone

The landscape of chemical synthesis and drug discovery is undergoing a significant transformation, driven by the need for greater efficiency, sustainability, and precision. For a compound like 2-Amino-3,5-dibromobenzophenone, which serves as a crucial synthetic intermediate, these advancements open up new avenues for research and development. Future efforts are likely to focus on innovative synthetic methodologies, bio-inspired processes, automation, and predictive computational tools to unlock its full potential.

常见问题

Q. What are the established synthetic routes for 2-Amino-3,5-dibromobenzophenone, and how are reaction conditions optimized?

The synthesis typically involves bromination of a benzophenone precursor followed by functional group modifications. For example, 4-amino-3,5-dibromobenzophenone can be methylated using trimethyl phosphate at 60°C for 8 hours to introduce dimethylamino groups . Critical parameters include:

- Temperature control : Reactions often require precise thermal conditions to avoid side products.

- Catalyst selection : Silica-based purification is commonly employed post-synthesis to isolate the compound .

- Scalability : Industrial methods may use continuous flow reactors for consistent yields, though lab-scale synthesis relies on batch processes .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- Spectroscopy : FT-IR and NMR (e.g., , ) validate functional groups and substitution patterns. For instance, derivatives like 3-(5-(2-Amino-3,5-dibromophenyl)-4,5-dihydroisoxazol-3-yl) benzonitrile are characterized via NMR chemical shifts at δ 6.8–7.5 ppm for aromatic protons .

- Chromatography : HPLC with >95% purity thresholds ensures compound integrity, particularly for pharmacological impurity profiling .

- Crystallography : X-ray diffraction resolves crystal structures of derivatives, such as hexachloridostannate(IV) dihydrate complexes .

Q. What are the common chemical transformations of this compound in organic synthesis?

The compound participates in:

- Nucleophilic substitutions : The amino group reacts with electrophiles like aldehydes to form Schiff bases .

- Electrophilic aromatic substitution : Bromine atoms enable further halogenation or coupling reactions (e.g., Suzuki-Miyaura) .

- Derivatization : It serves as a precursor for sulfonyl chlorides, such as 2-benzoyl-4,6-dibromobenzenesulfonyl chloride, used in agrochemical intermediates .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

- Substituent effects : Electron-withdrawing bromine atoms deactivate the aromatic ring, directing electrophiles to meta/para positions. Computational studies (DFT) can predict regioselectivity in reactions like Buchwald-Hartwig amination .

- Steric hindrance : Bulky substituents on the benzophenone core may reduce reaction rates, necessitating tailored catalysts (e.g., Pd-XPhos systems) .

Q. What strategies resolve contradictions in reported synthetic yields or purity levels?

Discrepancies often arise from:

- Purification methods : Column chromatography vs. recrystallization impacts purity. For example, silica gel chromatography resolves decomposition issues in dimethylamino derivatives .

- Reagent quality : Trace moisture in trimethyl phosphate can lower methylation efficiency .

- Analytical validation : Cross-referencing HPLC, NMR, and mass spectrometry data ensures consistency across studies .

Q. How is this compound utilized in pharmacological impurity profiling?

As a known impurity in Ambroxol Hydrochloride (Bromhexine Hydrochloride Impurity B ), it is monitored via:

Q. What computational tools model the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。